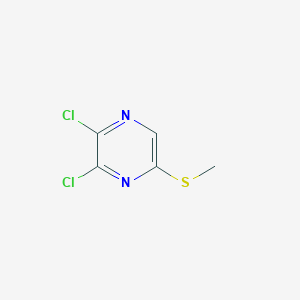

2,3-Dichloro-5-(methylthio)pyrazine

Description

Structure

2D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXHEYFNVBYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(methylthio)pyrazine

Abstract

This technical guide provides a comprehensive overview of a viable and chemically sound synthetic pathway for 2,3-dichloro-5-(methylthio)pyrazine, a key heterocyclic intermediate. The document is structured for researchers, chemists, and professionals in drug development who require a deep understanding of not just the synthetic protocol, but also the underlying chemical principles. We will explore the strategic application of nucleophilic aromatic substitution (SNAr) on a polychlorinated pyrazine core, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for validation. This guide emphasizes scientific integrity, providing a framework that is both instructional and self-validating.

Introduction and Strategic Overview

This compound is a substituted pyrazine derivative whose structural motifs—a dichlorinated heterocyclic ring and a sulfur-containing functional group—make it a valuable building block in medicinal and materials chemistry. The pyrazine core is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification.

The synthesis of highly substituted, electron-deficient heterocycles like this target molecule presents a distinct set of challenges. Direct electrophilic substitution on the pyrazine ring is generally disfavored due to the deactivating effect of the two nitrogen atoms. Therefore, a more robust strategy involves the sequential modification of a pre-formed pyrazine ring, typically leveraging the principles of nucleophilic aromatic substitution (SNAr).

Our proposed pathway is centered on a selective nucleophilic displacement of a chlorine atom from a readily accessible polychlorinated precursor, 2,3,5-trichloropyrazine. This approach is advantageous due to the high degree of activation towards nucleophilic attack in chlorinated pyrazines and the predictable regioselectivity of the substitution.

Mechanistic Rationale: The SNAr Pathway

The core of our synthetic strategy is the reaction of 2,3,5-trichloropyrazine with a sulfur-based nucleophile, specifically sodium thiomethoxide (NaSMe). The rationale for this choice is grounded in several key principles:

-

Ring Activation: The pyrazine ring is inherently electron-deficient. The presence of three electron-withdrawing chlorine atoms further polarizes the carbon-chlorine bonds and activates the ring for nucleophilic attack.

-

Nucleophile Potency: Sodium thiomethoxide is a "soft," highly potent sulfur nucleophile, ideal for displacing halides from aromatic systems. Its use is well-documented in similar transformations on other heterocyclic systems, such as pyrimidines[1].

-

Regioselectivity: In 2,3,5-trichloropyrazine, the three chlorine atoms are in chemically distinct environments. The chlorine at the C5 position is anticipated to be the most susceptible to nucleophilic substitution. This selectivity arises from the electronic influence of the nitrogen atoms, which preferentially stabilizes the negative charge in the Meisenheimer intermediate formed during attack at the C5 position.

-

Thiolation Agents: While various thiolation agents exist, including methyl mercaptan with a base, using a pre-formed salt like sodium thiomethoxide offers better control over stoichiometry and reactivity[2].

The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.

Caption: The Addition-Elimination mechanism for the SNAr reaction.

Primary Synthesis Pathway

The proposed synthesis is a single, high-yield transformation from a suitable precursor.

Caption: Proposed synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis, purification, and analysis of this compound.

Materials and Reagents

| Component | Formula | Molar Mass ( g/mol ) | Role | Notes |

| 2,3,5-Trichloropyrazine | C₄HCl₃N₂ | 183.42 | Starting Material | Ensure high purity (>98%). Handle in a fume hood. |

| Sodium Thiomethoxide | CH₃NaS | 70.09 | Nucleophile | Highly hygroscopic. Handle under inert atmosphere. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is required. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Reagent grade. |

| Brine (Saturated NaCl) | NaCl(aq) | - | Washing Agent | To aid in phase separation. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For drying the organic phase. |

Step-by-Step Procedure

Caption: A visual representation of the experimental workflow.

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3,5-trichloropyrazine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Cool the resulting solution to 0 °C using an ice-water bath. Under a positive pressure of nitrogen, add sodium thiomethoxide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of DMF).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2x) and saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Characterization: The final product should be a solid or oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The expected molecular weight is 195.06 g/mol (for C₅H₄Cl₂N₂S)[3].

Conclusion

The synthesis of this compound is efficiently achieved through a selective nucleophilic aromatic substitution reaction. By employing 2,3,5-trichloropyrazine as a substrate and sodium thiomethoxide as the nucleophile, this method provides a direct and high-yielding route to the target molecule. The protocol outlined in this guide is robust, scalable, and grounded in well-established principles of heterocyclic chemistry, offering a reliable pathway for researchers and drug development professionals.

References

An In-depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1] Pyrazine derivatives have demonstrated a vast spectrum of therapeutic applications, highlighting their versatility as pharmacophores.[2] This guide focuses on a specific, functionalized pyrazine, 2,3-Dichloro-5-(methylthio)pyrazine , a compound poised for exploration as a versatile building block in the synthesis of novel therapeutic agents. While this specific molecule is not extensively documented in public literature, this guide will provide a comprehensive overview of its expected chemical properties, reactivity, and potential applications by drawing upon established principles of pyrazine chemistry.

Core Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, extensive experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 1174517-48-6 | [3][4] |

| Molecular Formula | C₅H₄Cl₂N₂S | [3] |

| Molecular Weight | 195.07 g/mol | [3] |

| Purity | Typically ≥95% | [4] |

| Physical State | Not available | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | [3] |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR: The proton NMR spectrum is expected to be simple, featuring two key signals:

-

A singlet for the aromatic proton on the pyrazine ring. Due to the electron-withdrawing effects of the adjacent chlorine atoms and the nitrogen atoms in the ring, this proton is expected to be deshielded and appear in the downfield region, likely between δ 8.0-8.5 ppm.

-

A singlet for the three protons of the methylthio (-SCH₃) group. This signal would appear further upfield, typically in the range of δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms in the molecule. The two carbons bonded to chlorine atoms would be significantly downfield, as would the carbons of the pyrazine ring due to the influence of the electronegative nitrogen atoms. The methyl carbon of the thioether group would be the most upfield signal.

Mass Spectrometry: The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 195. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks at approximately 65% and 10% of the intensity of the M⁺ peak, respectively. Fragmentation would likely involve the loss of chlorine atoms and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would involve a nucleophilic aromatic substitution (SNAr) reaction. A likely precursor would be a trichloropyrazine, which upon reaction with a methylthiolating agent, would yield the desired product.

Hypothetical Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on general procedures for the reaction of dichloropyrazines with thiols.[7]

-

Preparation of Sodium Thiomethoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), sodium methanethiolate (CH₃SNa) is prepared by reacting methanethiol with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Nucleophilic Substitution: A solution of 2,3,5-trichloropyrazine (as a potential starting material) in the same anhydrous solvent is cooled to 0°C. The freshly prepared sodium thiomethoxide solution is then added dropwise to the trichloropyrazine solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. The two chlorine atoms are good leaving groups and their positions on the ring are activated towards nucleophilic attack by the two ring nitrogen atoms.

Regioselectivity of Further Substitution: The existing methylthio (-SCH₃) group is an electron-donating group. In the context of SNAr reactions on substituted dichloropyrazines, electron-donating groups tend to direct incoming nucleophiles to the position meta to them.[8] Therefore, in this compound, the chlorine at the 3-position would be preferentially substituted over the chlorine at the 2-position in a subsequent SNAr reaction. This regioselectivity is a critical consideration for the strategic design of more complex molecules from this scaffold.

The SNAr Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) [mdpi.com]

- 3. aksci.com [aksci.com]

- 4. 1174517-48-6 this compound AKSci 9388EB [aksci.com]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asrjetsjournal.org [asrjetsjournal.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and capacity for hydrogen bonding render it a privileged structure in the design of bioactive molecules. Within the vast chemical space of pyrazine derivatives, 2,3-Dichloro-5-(methylthio)pyrazine (CAS No. 1174517-48-6) emerges as a sparsely documented yet potentially valuable building block for organic synthesis and drug discovery. This guide provides a comprehensive technical overview of this compound, addressing its fundamental properties, plausible synthetic routes, predicted reactivity, and prospective applications. In the absence of extensive dedicated literature, this document leverages established principles of heterocyclic chemistry and data from structurally related analogues to offer scientifically grounded insights for the research community.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1174517-48-6 |

| Molecular Formula | C₅H₄Cl₂N₂S |

| Molecular Weight | 195.07 g/mol |

| Purity (Typical) | ≥95% |

| Physical State | Solid (predicted) |

| Storage | Store in a cool, dry place |

Chemical Structure:

The structure of this compound features a pyrazine ring substituted with two chlorine atoms at the 2 and 3 positions and a methylthio group at the 5 position.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Strategy

Hypothetical Synthetic Pathway:

A feasible approach involves the nucleophilic aromatic substitution (SNAr) on a trichloropyrazine precursor.

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

-

Materials:

-

2,3,5-Trichloropyrazine

-

Sodium thiomethoxide (CH₃SNa)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a solution of 2,3,5-trichloropyrazine (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium thiomethoxide (1.0-1.2 eq.) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. e. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the sensitive thiomethoxide nucleophile.

-

Anhydrous Solvent: Avoids unwanted side reactions of the nucleophile with water.

-

Stoichiometry Control: Using a slight excess of sodium thiomethoxide can drive the reaction to completion, but a large excess should be avoided to minimize potential di-substitution. The regioselectivity of this reaction is predicted to favor substitution at the 5-position due to the electronic effects of the chlorine atoms at the 2 and 3 positions.

Predicted Chemical Reactivity

The reactivity of this compound is expected to be dominated by the two chlorine substituents on the electron-deficient pyrazine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). The relative reactivity of the two chlorine atoms will be influenced by the electronic nature of the methylthio group.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms at the C2 and C3 positions are activated towards nucleophilic attack. The methylthio group at C5 is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyrazine. However, the inherent electron deficiency of the pyrazine ring ensures that SNAr remains a viable reaction pathway.

Regioselectivity:

Studies on the regioselectivity of SNAr on substituted dichloropyrazines suggest that the position of nucleophilic attack is influenced by the electronic nature of the existing substituents.[1] For this compound, the two chlorine atoms are in different chemical environments. It is plausible that nucleophilic attack will preferentially occur at the C2 position, which is para to the methylthio group, over the C3 position, which is meta.

References

Spectroscopic data of "2,3-Dichloro-5-(methylthio)pyrazine" (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-5-(methylthio)pyrazine

Executive Summary

Introduction to this compound

This compound (CAS No. 1174517-48-6) is a polysubstituted pyrazine derivative.[1][2] The pyrazine core is a key structural motif in numerous biologically active molecules and natural products.[3] The substituents on this particular molecule—two chloro groups and a methylthio group—create a unique electronic and steric environment, making it a valuable building block for further chemical synthesis. Its molecular formula is C₅H₄Cl₂N₂S, with a monoisotopic mass of approximately 193.95 g/mol and a molecular weight of 195.07 g/mol .[1][2]

Accurate structural elucidation is the bedrock of chemical research and development. Techniques like NMR and MS are indispensable for confirming the identity and purity of such compounds. This guide provides the detailed methodology and interpretive logic required to unequivocally characterize this compound.

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to generate high-quality, reproducible spectroscopic data. The choice of parameters and solvents is deliberate, aiming to maximize resolution and information content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1 Principle and Rationale The ¹H NMR experiment will identify the number of distinct proton environments and their connectivity, while the ¹³C NMR experiment will reveal the number of unique carbon atoms. For this compound, we expect to see signals for the single aromatic proton and the methyl group protons in the ¹H spectrum, and five distinct signals in the ¹³C spectrum.

2.1.2 Sample Preparation Protocol

-

Weighing: Accurately weigh 10–15 mg of high-purity this compound.

-

Solvent Selection: Use approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

-

Dissolution: Transfer the sample to a clean, dry NMR tube and add the deuterated solvent. Cap the tube and vortex gently until the sample is fully dissolved.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

2.1.3 ¹H NMR Acquisition Protocol

-

Spectrometer: 400 MHz or higher field spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[5]

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0–12 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

2.1.4 ¹³C NMR Acquisition Protocol

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').[5]

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0–180 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 5 seconds (A longer delay is used to ensure quantitative relaxation of quaternary carbons).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2.1.5 Workflow for NMR Analysis

Caption: A streamlined workflow for NMR spectral analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.

2.2.1 Principle and Rationale Electron Ionization (EI) is a robust, high-energy ionization technique that induces reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" and helps confirm the structure. For this molecule, the most critical diagnostic feature will be the isotopic pattern generated by the two chlorine atoms.

2.2.2 Sample Introduction Protocol

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in 1 mL of a volatile solvent like dichloromethane or methanol.

-

Introduction Method: Use a direct insertion probe (DIP) for solid samples or inject the solution via a gas chromatograph (GC-MS) for a volatile compound. GC-MS provides the added benefit of separating any potential impurities.

2.2.3 EI-MS Acquisition Protocol

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard energy to ensure fragmentation and comparability with libraries).

-

Mass Range: 40–300 m/z

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

2.2.4 Workflow for Mass Spectrometry Analysis

Caption: The logical process for EI-MS structural confirmation.

Predicted Spectroscopic Data & Interpretation

The following data is predicted based on established chemical shift theory and spectral data of related pyrazine compounds.[6][7]

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The structure of this compound contains two distinct proton environments.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~8.15 | 1H | Singlet (s) | H-6 (Aromatic) | The sole pyrazine proton is deshielded by the two electronegative ring nitrogens and the adjacent chloro atom. Its chemical shift is expected to be downfield.[6] |

| ~2.60 | 3H | Singlet (s) | -SCH₃ | Protons on a methyl group attached to a sulfur atom typically appear in this region. The singlet multiplicity confirms no adjacent protons. |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

Five unique carbon signals are expected, including four quaternary carbons in the pyrazine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-5 | This carbon is attached to the methylthio group and is adjacent to a nitrogen atom, leading to significant deshielding. |

| ~152 | C-2 / C-3 | These carbons are directly attached to highly electronegative chlorine atoms and are adjacent to ring nitrogens, placing them far downfield. Their exact assignment would require advanced 2D NMR experiments. |

| ~148 | C-2 / C-3 | See above. |

| ~135 | C-6 | The sole carbon bearing a proton (CH) is deshielded by the adjacent nitrogen atoms but less so than the halogenated carbons. |

| ~15 | -SCH₃ | The methyl carbon attached to sulfur is in a typical upfield aliphatic region. |

Predicted Mass Spectrum Analysis (EI)

The mass spectrum provides definitive proof of the molecular weight and elemental composition.

| m/z (Daltons) | Predicted Relative Intensity (%) | Assignment | Interpretation |

| 194 / 196 / 198 | 100 / 65 / 10 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster. This is the most diagnostic signal. The pattern arises from the two chlorine atoms (³⁵Cl and ³⁷Cl). The ~100:65:10 ratio is the classic signature for a molecule containing two chlorines. |

| 179 / 181 / 183 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. The characteristic dichloro-isotopic pattern is retained. |

| 147 / 149 | Low | [M - SCH₃]⁺ | Loss of the thiomethyl radical. The dichloro-isotopic pattern is retained. |

3.3.1 Logic of the Dichloro Isotopic Pattern

The presence of two chlorine atoms creates a highly predictable pattern for any chlorine-containing fragment. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%, a ratio of roughly 3:1.

Caption: Derivation of the characteristic ~100:65:10 MS intensity ratio for a dichloro-compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a systematic application of NMR and MS techniques. This guide provides the necessary experimental protocols and a detailed predictive analysis that serves as a benchmark for data interpretation. The key identifiers for this compound are: a ¹H NMR spectrum showing two singlets at approximately 8.15 and 2.60 ppm; a ¹³C NMR spectrum with five distinct signals; and a mass spectrum dominated by a molecular ion cluster at m/z 194/196/198 with a ~100:65:10 intensity ratio. Adherence to these analytical methodologies will ensure the unambiguous identification and quality assessment of this valuable chemical intermediate.

References

- 1. 1174517-48-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1174517-48-6 this compound AKSci 9388EB [aksci.com]

- 3. ijbpas.com [ijbpas.com]

- 4. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 7. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

The Strategic Utility of 2,3-Dichloro-5-(methylthio)pyrazine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-(methylthio)pyrazine has emerged as a pivotal starting material in the synthesis of complex heterocyclic compounds, particularly within the realms of pharmaceutical and agrochemical research. Its unique electronic and steric properties, arising from the interplay of the pyrazine core, two reactive chlorine atoms, and a modulating methylthio group, offer a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on leveraging its distinct characteristics for efficient and selective chemical transformations. We will explore the principles of regioselective substitution and cross-coupling reactions, supported by detailed experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Introduction: The Pyrazine Scaffold in Bioactive Molecules

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a valuable component in the design of molecules targeting a wide range of biological targets, including kinases and proteasomes.[1] The strategic functionalization of the pyrazine core is therefore a critical aspect of modern drug discovery. This compound, with its multiple points of diversification, serves as an excellent starting point for the synthesis of novel pyrazine derivatives.

Physicochemical Properties and Handling

| Property | Value | Source |

| CAS Number | 1174517-48-6 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂S | [2] |

| Molecular Weight | 195.07 g/mol | [2] |

| Appearance | Not specified, likely a solid | N/A |

| Purity | Typically ≥95% | [2] |

| Storage | Store long-term in a cool, dry place. | [2] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route, based on established pyrazine chemistry, is outlined below. This proposed synthesis starts from the commercially available 2-amino-5-(methylthio)pyrazine and proceeds through a Sandmeyer-type reaction to introduce the chlorine atoms.

References

A Theoretical Treatise on Dichloromethylthiopyrazines: A Computational Approach for Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the study of dichloromethylthiopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the computational analysis and rational design of novel therapeutic agents. We will explore the core principles of their theoretical investigation, detailing the causality behind computational choices and providing actionable protocols for their in-silico analysis.

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[1][2] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The incorporation of a methylthio (-SCH₃) group and chlorine atoms, as in dichloromethylthiopyrazines, is of particular interest. The sulfur atom can engage in crucial interactions with biological targets, while the halogen atoms can modulate the electronic properties and metabolic stability of the molecule, and participate in halogen bonding.[1]

Theoretical studies and computational modeling are indispensable tools in modern drug discovery, offering a cost-effective and efficient means to predict the properties and behavior of novel compounds before their synthesis.[3][4][5] By employing quantum chemical methods, we can gain deep insights into the electronic structure, reactivity, and potential biological activity of molecules like dichloromethylthiopyrazines.

This guide will delineate a robust computational workflow for the theoretical characterization of dichloromethylthiopyrazines, drawing upon established methodologies for similar halogenated and sulfur-containing heterocyclic systems.

Part 1: Foundational Theoretical Methodologies

The cornerstone of a rigorous theoretical study of dichloromethylthiopyrazines lies in the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating the electronic structure and properties of organic molecules.[6][7][8]

Geometry Optimization and Vibrational Analysis

The first essential step is to determine the most stable three-dimensional conformation of the dichloromethylthiopyrazine molecule. This is achieved through geometry optimization.

Protocol 1: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a widely used and reliable hybrid functional for organic molecules.[2][9] For systems with significant non-covalent interactions, functionals like M06-2X or those with dispersion corrections (e.g., B3LYP-D3) are recommended.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[2]

-

Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed, using water or another appropriate solvent.

-

Execution: Perform a geometry optimization calculation until the forces on the atoms are negligible and the structure represents a minimum on the potential energy surface.

-

Validation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic properties and chemical reactivity of dichloromethylthiopyrazine can be extracted.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[10]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.[10]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measure of the ability to accept electrons. |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure, including charge distribution, hybridization, and donor-acceptor interactions within the molecule.[6][7][11]

Part 2: Advanced Theoretical Investigations

Beyond the fundamental properties, more advanced computational techniques can be employed to simulate the behavior of dichloromethylthiopyrazines in a biological context.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

TD-DFT is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules.[12][13] This can help in characterizing the molecule and understanding its photophysical properties.

Protocol 2: UV-Vis Spectrum Simulation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: Use the same functional and basis set as for the geometry optimization for consistency.

-

Solvation Model: Employ the same solvation model used previously.

-

Execution: Perform a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the electronic transitions.

-

Analysis: The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is a critical step in structure-based drug design.

Protocol 3: Molecular Docking Workflow

-

Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Preparation of the Ligand: Use the DFT-optimized structure of dichloromethylthiopyrazine. Assign partial charges.

-

Docking Software: AutoDock, Glide, or similar docking programs.

-

Grid Generation: Define the binding site on the receptor, typically a cavity where a known inhibitor binds.

-

Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.

-

Analysis of Results: Analyze the predicted binding poses based on their scoring functions and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions.[2][3][4]

Protocol 4: Molecular Dynamics Simulation

-

System Setup: Take the best-ranked pose from molecular docking as the starting structure. Place the complex in a simulation box filled with water molecules and counter-ions to neutralize the system.

-

Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Simulation Software: GROMACS, AMBER, or NAMD.

-

Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

Analysis: Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent intermolecular interactions.

Part 3: Visualizing Theoretical Data

Molecular Structure and Reactivity

Caption: 2D representation of a dichloromethylthiopyrazine isomer.

Computational Workflow

Caption: A typical computational workflow for theoretical studies.

Conclusion

The theoretical study of dichloromethylthiopyrazines, guided by the principles and protocols outlined in this document, offers a powerful avenue for accelerating the discovery and development of novel therapeutic agents. By integrating a range of computational techniques from DFT to molecular dynamics, researchers can gain a comprehensive understanding of the structure, reactivity, and potential biological interactions of these promising compounds. This in-silico approach not only provides deep mechanistic insights but also enables the rational design of molecules with enhanced efficacy and safety profiles, ultimately contributing to the advancement of medicinal chemistry.

References

- 1. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights from molecular modeling into the selective inhibition of cathepsin S by its inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-5-(methylthio)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2,3-Dichloro-5-(methylthio)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and established physicochemical principles to forecast its behavior. It further presents detailed, field-proven methodologies for the experimental determination of these critical parameters. The core objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound, ensuring both scientific integrity and experimental success.

Introduction: Understanding this compound

Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] The subject of this guide, this compound (CAS No. 1174517-48-6), is a substituted pyrazine with a molecular formula of C₅H₄Cl₂N₂S and a molecular weight of 195.07 g/mol . Its structure is characterized by a pyrazine ring substituted with two chlorine atoms and a methylthio group. These functional groups are the primary determinants of its physicochemical properties, including solubility and stability.

The dichloropyrazine core renders the molecule susceptible to nucleophilic substitution, a key consideration for its reactivity and potential degradation pathways.[2][3] The methylthio (a thioether) group is prone to oxidation, which represents another significant route of chemical instability.[4][5] A thorough understanding of these characteristics is paramount for its application in drug development, where solubility directly impacts bioavailability and stability is crucial for shelf-life and formulation.[6]

Predicted Solubility Profile

Predicting the solubility of a novel compound is a critical first step in its development.[7][8][9] Based on the molecular structure of this compound and data from analogous compounds, we can infer its likely solubility behavior.

Aqueous Solubility

The presence of two chlorine atoms and a methylthio group, all of which are relatively nonpolar, suggests that this compound will have low aqueous solubility . This prediction is supported by data on similar compounds:

-

2,3-Dichloropyrazine is reported to be sparingly soluble in water.[2]

-

Chloropyrazine is also described as insoluble in water.[10]

-

A structurally similar compound, 2,3-Dichloro-5-(Trifluoromethyl)Pyrazine , is noted as being insoluble in water.

The pyrazine nitrogen atoms can act as hydrogen bond acceptors, but the overall nonpolar character of the molecule likely dominates, leading to poor solvation in water.

Solubility in Organic Solvents

It is predicted that this compound will exhibit moderate to good solubility in a range of common organic solvents . This is consistent with the behavior of related chloropyrazines, which show moderate solubility in solvents like dichloromethane, ethanol, and acetone.[2][11] A study on 2-amino-3-chloropyrazine also demonstrated its solubility in methanol, isopropyl alcohol, and DMF.[12]

The following table provides a predicted qualitative solubility profile. It is imperative to note that these are estimations and must be confirmed experimentally.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The pyrazine nitrogens can interact with the hydroxyl group of the solvent. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions. DMSO is often an effective solvent for many heterocyclic compounds.[13] |

| Nonpolar (e.g., Toluene, Hexanes) | Sparingly Soluble to Insoluble | The presence of the polar pyrazine ring and the sulfur atom will likely limit solubility in highly nonpolar solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |

Computational Prediction of Solubility

Given the lack of experimental data, computational models provide a valuable tool for estimating solubility.[14][15][16][17][18][19] Quantitative Structure-Property Relationship (QSPR) models and other machine learning algorithms can predict solubility based on molecular descriptors.[9] Researchers are encouraged to utilize such tools as a preliminary step before embarking on experimental work.

Stability Profile and Potential Degradation Pathways

The stability of a compound is not an intrinsic property but is dependent on environmental conditions such as temperature, pH, light, and the presence of oxidizing agents.[6][20] For this compound, the key points of potential instability are the dichloropyrazine ring and the methylthio group.

Hydrolytic Stability

The two chlorine atoms on the electron-deficient pyrazine ring make the molecule susceptible to hydrolysis , particularly at non-neutral pH and elevated temperatures. The chlorine atoms can be displaced by hydroxide ions in a nucleophilic aromatic substitution reaction. This would likely be more pronounced under basic conditions.

Oxidative Stability

The methylthio group is a thioether, which is known to be susceptible to oxidation .[1][4][5][21][22] Common oxidizing agents, including atmospheric oxygen over long periods or stronger oxidants like hydrogen peroxide, can oxidize the sulfur atom. This typically occurs in a stepwise fashion:

-

Oxidation to the Sulfoxide: 2,3-Dichloro-5-(methylsulfinyl)pyrazine

-

Further oxidation to the Sulfone: 2,3-Dichloro-5-(methylsulfonyl)pyrazine

Each of these oxidation products would have significantly different polarity and, consequently, different solubility and chromatographic properties.

Photostability

Pyrazine and related heterocyclic compounds can be susceptible to photodegradation .[23][24] Exposure to UV or even high-intensity visible light could lead to decomposition. The exact degradation pathway is difficult to predict without experimental data but could involve radical mechanisms or ring cleavage.

A summary of the predicted stability is presented below:

| Condition | Predicted Stability | Likely Degradation Products |

| Acidic (aqueous) | Potentially Unstable | Hydrolysis products (chlorine displacement) |

| Neutral (aqueous) | Likely Stable (short-term) | Hydrolysis products (long-term, elevated temp) |

| Basic (aqueous) | Likely Unstable | Hydrolysis products (chlorine displacement) |

| Oxidizing Agents | Unstable | Sulfoxide and Sulfone derivatives |

| Light Exposure | Potentially Unstable | Complex mixture of photoproducts |

| Long-term Storage | Store in a cool, dry, dark place | Gradual oxidation and/or hydrolysis |

The following diagram illustrates the primary predicted degradation pathways for this compound.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Determination of Solubility and Stability

Due to the predictive nature of the information above, rigorous experimental validation is essential. The following section outlines standardized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][20][25][26][27]

Methodology:

A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and subjected to the following stress conditions in parallel with a control sample protected from stress.

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and maintain at a controlled temperature. Sample at various time points.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature. Sample at various time points.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80-100 °C). Dissolve and analyze at various time points.

-

Photolytic Degradation: Expose a solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

Analysis:

All samples, including controls, should be analyzed by a stability-indicating HPLC method (e.g., a gradient reverse-phase method) coupled with a detector that can provide spectral information, such as a Photo Diode Array (PDA) detector. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.[27]

Caption: Workflow for forced degradation stability testing.

Conclusion and Recommendations

This compound is a molecule with significant potential, but a notable lack of published data on its core physicochemical properties necessitates a predictive and methodological approach. This guide has established a scientifically grounded forecast of its solubility and stability based on its chemical structure and the known behavior of its constituent functional groups.

It is predicted to have low aqueous solubility and good solubility in common organic polar solvents . The primary stability concerns are hydrolysis of the dichloro-substituents and oxidation of the methylthio group.

For any researcher or developer, the key takeaway is the imperative for empirical testing . The protocols outlined herein for solubility determination and forced degradation studies provide a robust framework for generating the specific, reliable data required for any application, from early-stage discovery to formulation development. Proper storage in a cool, dry, dark, and inert environment is strongly recommended to ensure the long-term integrity of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Thioethers [quimicaorganica.org]

- 6. acdlabs.com [acdlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 15. echemi.com [echemi.com]

- 16. Tools-Computational Pharmaceutics Group [computpharm.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Computational methodology for solubility prediction: Application to the sparingly soluble solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Predicting Solubility | Rowan [rowansci.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazine-based sensitizers for dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. biopharminternational.com [biopharminternational.com]

- 26. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding render it a privileged structure in the design of novel therapeutics. Among the vast array of pyrazine derivatives, 2,3-Dichloro-5-(methylthio)pyrazine emerges as a compound of significant interest, primarily as a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis via nucleophilic aromatic substitution, and a discussion of its potential applications in drug discovery and materials science.

Section 1: Core Molecular Attributes

This compound is a substituted pyrazine characterized by the presence of two chlorine atoms and a methylthio group attached to the pyrazine ring. These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized in the table below.

| Attribute | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂S | N/A |

| Molecular Weight | 195.07 g/mol | N/A |

| CAS Number | 1174517-48-6 | N/A |

Structural Representation

The structural formula of this compound is depicted below:

Caption: 2D structure of this compound.

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) on a more halogenated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of halide ions by nucleophiles.

Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of this compound is the reaction of 2,3,5-trichloropyrazine with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base.

Caption: General synthetic scheme for this compound.

Causality of Experimental Choices:

-

Starting Material: 2,3,5-Trichloropyrazine is an ideal precursor due to the presence of three leaving groups (chlorine atoms). The differential reactivity of these positions allows for selective substitution.

-

Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily attacks the electron-deficient pyrazine ring. Alternatively, methyl mercaptan can be used in conjunction with a base to generate the thiomethoxide in situ.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically employed to dissolve the reactants and facilitate the SNAr reaction.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without leading to undesired side products.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis based on nucleophilic substitution principles.

Materials:

-

2,3,5-Trichloropyrazine

-

Sodium thiomethoxide or Methyl mercaptan and a suitable base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF or THF)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Nucleophile (if using methyl mercaptan): In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add methyl mercaptan (1.0 equivalent) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the sodium thiomethoxide.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3,5-trichloropyrazine (1.0 equivalent) in the anhydrous solvent.

-

Nucleophilic Substitution: Slowly add the solution of sodium thiomethoxide (or the in situ generated thiomethoxide) to the solution of 2,3,5-trichloropyrazine at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Further Functionalization

The remaining chlorine atoms on the this compound ring are susceptible to further nucleophilic substitution, allowing for the introduction of additional functional groups. The regioselectivity of these subsequent substitutions is influenced by the electronic nature of the methylthio group. As an electron-donating group, it is expected to direct incoming nucleophiles to the 3-position.[2][3] This property makes this compound a valuable intermediate for the synthesis of trisubstituted pyrazines with diverse functionalities.

Section 3: Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a chemical intermediate in several high-value areas.

A Building Block for Bioactive Molecules

The pyrazine core is a well-established pharmacophore found in numerous therapeutic agents.[1] The ability to selectively functionalize this compound at its chloro positions opens avenues for the synthesis of novel pyrazine derivatives with potential biological activity. These derivatives can be screened for a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The presence of the sulfur atom in the methylthio group can also be advantageous, as organosulfur compounds are known to exhibit a broad spectrum of pharmacological activities.

Caption: Potential derivatization of this compound for drug discovery.

Intermediate in the Synthesis of Functional Materials

Pyrazine-containing polymers and organic materials have garnered interest for their potential applications in electronics and photonics. The ability to introduce different substituents onto the pyrazine ring allows for the fine-tuning of their electronic and optical properties. This compound can serve as a monomer or a key intermediate in the synthesis of such functional materials.

Section 4: Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted)

| Technique | Predicted Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the pyrazine ring proton. |

| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both the separation and identification of the compound, providing information on its retention time and mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): Can be used for the purification and quantitative analysis of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple reactive sites on the pyrazine core allows for the creation of diverse molecular architectures. As research into novel therapeutics and functional materials continues to expand, the utility of such well-defined building blocks will undoubtedly grow, making this compound a compound of increasing importance for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-5-(methylthio)pyrazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of 2,3-Dichloro-5-(methylthio)pyrazine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

The pyrazine scaffold is a privileged structural motif found in numerous biologically active compounds.[1] The targeted introduction of various functional groups onto the pyrazine ring is a critical aspect of modern medicinal chemistry and drug discovery.[2][3] Specifically, the incorporation of a methylthio group can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[4] This guide will focus on the practical synthesis of this compound, primarily through the regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,3,5-trichloropyrazine.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyrazines

The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring, further accentuated by the presence of multiple electron-withdrawing chlorine atoms, renders it susceptible to attack by nucleophiles.[5]

In the case of 2,3,5-trichloropyrazine, the three chlorine atoms exhibit differential reactivity. The chlorine atom at the 5-position is generally the most susceptible to nucleophilic displacement. This regioselectivity is governed by the electronic effects of the ring nitrogen atoms, which preferentially activate the C5 position towards nucleophilic attack. This inherent reactivity allows for the selective introduction of a single substituent, such as the methylthio group, while preserving the other chloro-substituents for subsequent functionalization.[6]

Causality in Experimental Design:

The choice of reagents and reaction conditions is paramount for achieving high yield and selectivity.

-

Nucleophile: Sodium thiomethoxide (NaSMe) is an excellent choice as it provides a potent sulfur nucleophile in the form of the thiomethoxide anion (CH₃S⁻).

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal for SNAr reactions. These solvents effectively solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

-

Temperature: The reaction temperature is a critical parameter to control selectivity. Lower temperatures generally favor monosubstitution, minimizing the formation of di- and tri-substituted byproducts.

The following diagram illustrates the proposed synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,3,5-trichloropyrazine.

Protocol 1: Synthesis of this compound

Materials:

-

2,3,5-Trichloropyrazine

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trichloropyrazine (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Nucleophile Addition: Slowly add sodium thiomethoxide (1.0-1.1 equivalents) to the cooled solution in portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (consumption of the starting material), quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques. The following table summarizes the expected characterization data.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₄Cl₂N₂S |

| Molecular Weight | 195.07 g/mol |

| Purity (by GC-MS) | >95% |

| ¹H NMR (CDCl₃) | Chemical shifts and coupling constants consistent with the structure. |

| ¹³C NMR (CDCl₃) | Expected number of signals with appropriate chemical shifts. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 194/196/198 (isotopic pattern for 2 Cl). |

Further Derivatization: Expanding the Molecular Diversity

The synthesized this compound is a versatile intermediate for further chemical transformations. The remaining two chlorine atoms can be selectively substituted to introduce additional functional groups, leading to a library of novel pyrazine derivatives.

Common subsequent reactions include:

-

Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups.[7]

-

Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.[7]

-

Further Nucleophilic Aromatic Substitution: With other nucleophiles under more forcing conditions.

The following diagram illustrates the potential for further diversification:

Caption: Diversification of this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution on 2,3,5-trichloropyrazine is a reliable and scalable method for accessing this valuable building block. By carefully controlling the reaction conditions, high regioselectivity and yield can be achieved. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient preparation of novel and diverse pyrazine-based compounds.

References

- 1. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3-Dichloro-5-(methylthio)pyrazine

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring, an electron-deficient diazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent electronic properties facilitate nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing molecular diversity.[2][3] This reactivity is crucial in drug discovery, where substituted pyrazines are key components of numerous therapeutics, including kinase inhibitors and anti-mycobacterial agents.[4][5][6] The specific substrate, 2,3-Dichloro-5-(methylthio)pyrazine, offers a versatile platform for synthesizing novel compounds, with two reactive chloro- leaving groups and a modulating methylthio substituent. Understanding the principles of SNAr on this substrate is paramount for the rational design and efficient synthesis of new chemical entities.

Understanding the Substrate: this compound

The reactivity of this compound in SNAr reactions is governed by the interplay of several factors:

-

Electron-Deficient Pyrazine Ring : The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring electrophilic and susceptible to nucleophilic attack.[2][3] This is a fundamental prerequisite for the SNAr mechanism to proceed.

-

Two Halogen Leaving Groups : The presence of two chlorine atoms provides two sites for substitution. The relative reactivity of these sites is influenced by the electronic environment.

-

The Role of the Methylthio Group : The methylthio (-SMe) group at the 5-position is a critical modulator of reactivity. While sulfur can donate electron density through resonance, its primary influence in this context is often considered to be mildly electron-donating to neutral, which can affect the regioselectivity of the substitution.

Regioselectivity: Predicting the Site of Attack

In unsymmetrically substituted dichloropyrazines, the position of nucleophilic attack is dictated by the electronic nature of the existing substituents.[7][8] Electron-withdrawing groups (EWGs) typically direct incoming nucleophiles to the para (5-position), while electron-donating groups (EDGs) direct to the ortho (3-position).[7][9]

Given that the methylthio group is generally considered a weak electron-donating group, it is plausible that initial nucleophilic attack on this compound would preferentially occur at the C2 position , which is ortho to the methylthio group and influenced by both nitrogen atoms. However, the precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.

The SNAr Mechanism on Dichloropyrazine

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

Caption: The addition-elimination mechanism of SNAr.

-